
3-Chloro-2-hydroxypyridine
Overview
Description
3-Chloro-2-hydroxypyridine: is an organic compound with the molecular formula C5H4ClNO . It is a derivative of pyridine, where a chlorine atom is substituted at the third position and a hydroxyl group at the second position. This compound is known for its applications in various chemical reactions and its role as an intermediate in the synthesis of more complex molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Chloro-2-hydroxypyridine can be synthesized through several methods. One common method involves the chlorination of 2-hydroxypyridine using reagents such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) under controlled conditions. The reaction typically proceeds at elevated temperatures to ensure complete chlorination .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chlorination processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to maintain consistent reaction conditions .
Chemical Reactions Analysis
Types of Reactions: 3-Chloro-2-hydroxypyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides, leading to the formation of diverse derivatives.
Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: The compound can be reduced to form 3-chloro-2-aminopyridine using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions:
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) in anhydrous ethanol.
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or sodium borohydride (NaBH4) in methanol.
Major Products:
- Substitution reactions yield various substituted pyridines.
- Oxidation reactions produce ketones or aldehydes.
- Reduction reactions result in aminopyridine derivatives .
Scientific Research Applications
Chemistry: 3-Chloro-2-hydroxypyridine is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. It serves as a building block for the construction of heterocyclic compounds .
Biology: In biological research, this compound is utilized in the study of enzyme inhibitors and receptor modulators. It is also employed in the synthesis of bioactive molecules that can interact with specific biological targets .
Medicine: this compound derivatives have shown potential in medicinal chemistry for the development of new drugs. These derivatives are investigated for their antimicrobial, antiviral, and anticancer properties .
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. It is also employed in the manufacture of corrosion inhibitors and polymer additives .
Mechanism of Action
The mechanism of action of 3-chloro-2-hydroxypyridine involves its interaction with specific molecular targets. For instance, in biological systems, it can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The hydroxyl group and chlorine atom play crucial roles in the binding affinity and specificity of the compound .
Comparison with Similar Compounds
2-Chloro-3-hydroxypyridine: Similar structure but with the positions of chlorine and hydroxyl groups interchanged.
3-Chloro-4-hydroxypyridine: Chlorine and hydroxyl groups are at the third and fourth positions, respectively.
5-Chloro-2-hydroxypyridine: Chlorine is at the fifth position, and the hydroxyl group is at the second position.
Uniqueness: 3-Chloro-2-hydroxypyridine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both chlorine and hydroxyl groups at specific positions allows for selective interactions in chemical and biological systems, making it a valuable compound in various applications .
Biological Activity
3-Chloro-2-hydroxypyridine (C5H4ClNO) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications, supported by case studies and research findings.
Chemical Structure and Properties
This compound is characterized by a chlorine atom at the 3-position and a hydroxyl group at the 2-position of the pyridine ring. Its molecular structure can be represented as follows:
This compound is known for its solubility in organic solvents and moderate polarity, which influences its biological interactions.
Biological Activities
1. Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. A study conducted on various derivatives showed promising results against common pathogens such as Candida albicans and Staphylococcus aureus. The quantitative structure-activity relationship (QSAR) analysis highlighted that modifications in the chemical structure could enhance antimicrobial efficacy, suggesting that specific substitutions could lead to increased potency against these microorganisms .
2. Cytotoxic Effects
The cytotoxic potential of this compound has been evaluated in various cancer cell lines. In vitro studies demonstrated that this compound can induce apoptosis in cancer cells, potentially through the generation of reactive oxygen species (ROS). The oxidative stress induced by this compound appears to disrupt cellular homeostasis, leading to cell death .
Table 1: Summary of Biological Activities
The mechanisms underlying the biological activities of this compound are multifaceted:
- Antimicrobial Mechanism : The compound may exert its antimicrobial effects by disrupting bacterial cell membranes or interfering with metabolic pathways through ROS generation .
- Cytotoxic Mechanism : The induction of oxidative stress leads to mitochondrial dysfunction, DNA damage, and activation of apoptotic pathways in cancer cells .
Case Studies
Case Study 1: Antimicrobial Evaluation
A series of derivatives of this compound were synthesized and evaluated for their antimicrobial activity using the microplate Alamar Blue assay. Results indicated that certain derivatives exhibited significantly enhanced activity against Candida albicans, with IC50 values lower than those of standard antifungal agents .
Case Study 2: Cytotoxicity in Cancer Research
In a study assessing the cytotoxic effects on human neuroblastoma cells (SH-SY5Y), this compound demonstrated a dose-dependent decrease in cell viability, attributed to ROS-mediated apoptosis. This suggests potential applications in neuroprotective therapies for conditions like Alzheimer’s disease .
Q & A
Basic Research Questions
Q. What are the recommended synthesis methods for 3-chloro-2-hydroxypyridine under laboratory conditions?
The synthesis of this compound typically involves catalytic hydrogenation. A documented procedure involves heating 70 g of 3,6-dichloro-2-pyridone sodium with 550 g water and 0.7 g catalyst at 70°C under hydrogen gas. Post-reaction, the mixture is concentrated, cooled to 10°C for crystallization, and filtered to yield 40 g of product. Key parameters include temperature control, catalyst selection, and hydrogenation duration to optimize yield and purity .
Q. What safety precautions are critical when handling this compound in laboratory settings?
Critical precautions include:
- Personal protective equipment (PPE): Gloves, protective eyewear, and lab coats to avoid skin/eye contact.
- Ventilation: Use fume hoods to prevent inhalation of vapors or dust.
- Waste disposal: Segregate chemical waste and engage certified agencies for disposal to mitigate environmental risks.
- Thermal hazards: Avoid ignition sources (e.g., sparks, open flames) due to potential reactivity under heat .
Q. How is this compound characterized post-synthesis to confirm structural integrity?
Characterization methods include:
- Spectroscopy: NMR and IR to verify functional groups (e.g., hydroxyl and chloro substituents).
- X-ray crystallography: Resolve crystal packing and hydrogen-bonding patterns (e.g., intermolecular Cl⋯Cl interactions observed in related chloropyridines).
- Computational validation: Compare experimental spectra with density functional theory (DFT)-predicted vibrational modes or frontier molecular orbitals .
Advanced Research Questions
Q. How do computational studies (e.g., DFT) contribute to understanding the electronic properties of this compound?
DFT studies (e.g., B3LYP/aug-cc-pVTZ basis sets) reveal:
- Optimized geometries: Structural parameters in ground (S₀) and excited (D₀, D₁) states, highlighting bond-length changes upon electronic transitions.
- Frontier molecular orbitals: Visualization of HOMO-LUMO gaps to predict reactivity and charge-transfer behavior.
- Vibrational analysis: Assign IR-active modes to specific molecular motions, aiding in spectral interpretation .
Q. What analytical approaches resolve contradictions in spectroscopic data for this compound derivatives?
Contradictions in data (e.g., unexpected NMR shifts or IR bands) can be addressed by:
- Multi-technique validation: Cross-reference X-ray crystallography with computational models to confirm tautomeric forms (e.g., keto-enol equilibria).
- Isotopic labeling: Use deuterated analogs to distinguish overlapping proton signals.
- Dynamic NMR studies: Probe temperature-dependent conformational changes affecting spectral resolution .
Q. Are there mechanistic insights into the hydrogenation step during this compound synthesis?
The hydrogenation mechanism likely involves:
- Catalytic activation: Transition metal catalysts (e.g., Pd/C) facilitate H₂ dissociation and surface adsorption.
- Regioselectivity: Steric and electronic effects direct hydrogen addition to the 6-chloro position of 3,6-dichloro-2-pyridone, retaining the 3-chloro and 2-hydroxyl groups.
- Kinetic control: Lower temperatures (e.g., 70°C) favor partial reduction over full dechlorination .
Properties
IUPAC Name |
3-chloro-1H-pyridin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4ClNO/c6-4-2-1-3-7-5(4)8/h1-3H,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTYNIPUFKBBALX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=O)C(=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70342464 | |
Record name | 3-Chloro-2-hydroxypyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70342464 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.54 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13466-35-8 | |
Record name | 3-Chloro-2-hydroxypyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70342464 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Chloro-2-hydroxypyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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